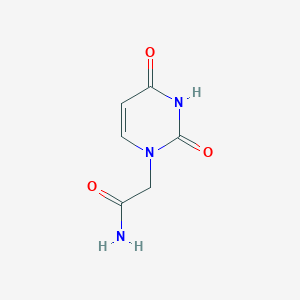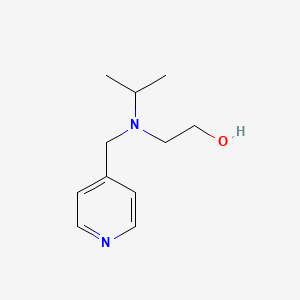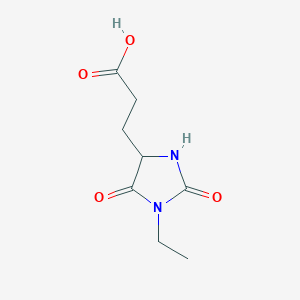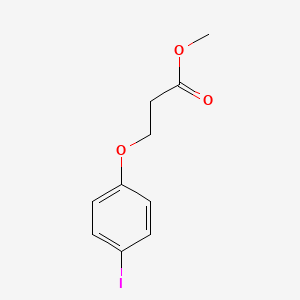
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide
Übersicht
Beschreibung
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C6H7N3O3 and its molecular weight is 169.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Derivatives : Xiong Jing (2011) synthesized and characterized various enantiomers of derivatives related to the compound, emphasizing its potential in chemical synthesis processes. These derivatives were obtained through reactions involving 5-flurouracil-1-yl acetic acid and other chemicals, indicating the compound's relevance in creating new chemical entities (Xiong Jing, 2011).
Antitumor Activities : In another study by Xiong Jing (2011), derivatives of 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide demonstrated selective anti-tumor activities. This research highlights the compound's potential in developing new antitumor agents (Xiong Jing, 2011).
HIV-1 Protease Inhibitors : Mei Zhu et al. (2019) found that a compound containing N-2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamide as a ligand displayed significant inhibitory activity against HIV-1 protease, suggesting its use in treating HIV-1, including drug-resistant variants (Mei Zhu et al., 2019).
Anticytomegalovirus Activity : Research by M. P. Paramonova et al. (2020) on derivatives of this compound showed potent virus inhibitory activity against human cytomegalovirus, indicating its potential in antiviral therapies (M. P. Paramonova et al., 2020).
Anticonvulsant Activity : A study by Wassim El Kayal et al. (2019) explored derivatives of the compound for anticonvulsant activities. Their findings suggest the compound's utility in developing new anticonvulsant drugs (Wassim El Kayal et al., 2019).
Antimicrobial and Antiproliferative Activities : Asmaa M. Fahim et al. (2021) investigated derivatives for their antimicrobial and antitumor activities, further highlighting the compound's diverse biological applications (Asmaa M. Fahim et al., 2021).
Eigenschaften
IUPAC Name |
2-(2,4-dioxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c7-4(10)3-9-2-1-5(11)8-6(9)12/h1-2H,3H2,(H2,7,10)(H,8,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOUDYWXVABIEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Fluoro-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7863026.png)
![2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7863045.png)
![2-[Isopropyl-(3-nitro-benzyl)-amino]-ethanol](/img/structure/B7863047.png)
![2-[Isopropyl-(4-methyl-benzyl)-amino]-ethanol](/img/structure/B7863053.png)
![2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile](/img/structure/B7863061.png)
![2-[(3-Fluoro-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7863071.png)
![2-[(3-Bromo-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7863090.png)



![Acetic acid, [(2-hydroxyethyl)thio]-, ethyl ester](/img/structure/B7863119.png)


